molecular formula C9H10N2O2S B2724110 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 1131613-58-5

6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No.: B2724110
CAS No.: 1131613-58-5
M. Wt: 210.25
InChI Key: CQYBCFIZGICZEB-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 g/mol . This compound is characterized by its imidazo[2,1-b]thiazole core, which is a fused ring system containing both nitrogen and sulfur atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptoimidazole with ethyl bromoacetate, followed by cyclization and subsequent oxidation to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid
  • Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Comparison: Compared to its analogs, 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the imidazo[2,1-b]thiazole core can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

6-ethyl-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-6-7(8(12)13)11-4-5(2)14-9(11)10-6/h4H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBCFIZGICZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(SC2=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131613-58-5
Record name 6-ethyl-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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